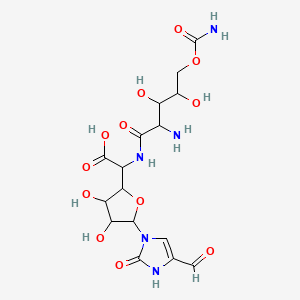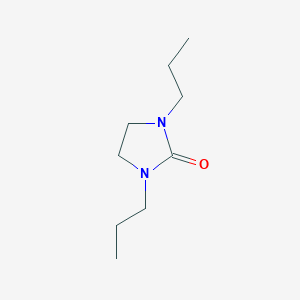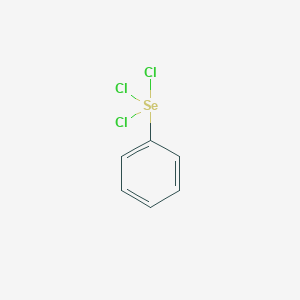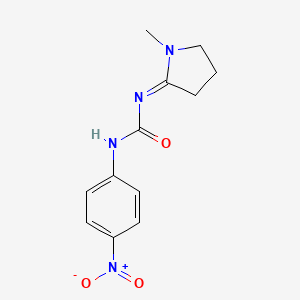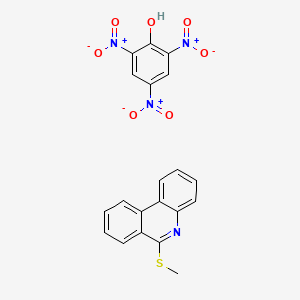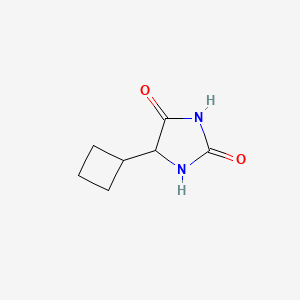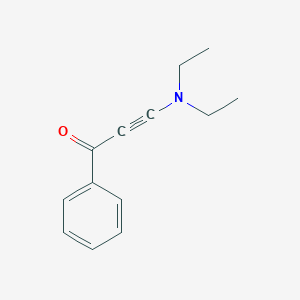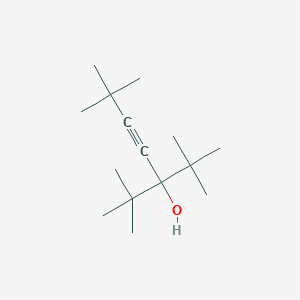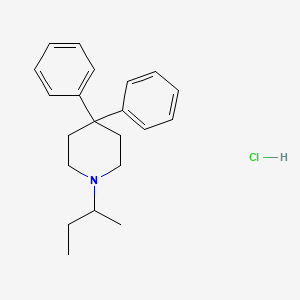![molecular formula C15H15N3O6S B14669827 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine CAS No. 37019-59-3](/img/structure/B14669827.png)
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a sulfophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine typically involves the reaction of 4-sulfophenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted phenyl or cyclohexadienone compounds.
Applications De Recherche Scientifique
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The sulfophenyl group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfasalazine: A compound with a similar sulfophenyl group, used as an anti-inflammatory drug.
Azo Dyes: Compounds with similar hydrazinylidene linkages, used in the textile industry.
Uniqueness
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
37019-59-3 |
|---|---|
Formule moléculaire |
C15H15N3O6S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-hydroxy-3-[(4-sulfophenyl)diazenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H15N3O6S/c16-12(15(20)21)7-9-1-6-14(19)13(8-9)18-17-10-2-4-11(5-3-10)25(22,23)24/h1-6,8,12,19H,7,16H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 |
Clé InChI |
ZLKGJFIMBMRBGJ-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)S(=O)(=O)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



